molecular formula C12H18N2O2S B2837624 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351604-73-3

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2837624
CAS RN: 1351604-73-3
M. Wt: 254.35
InChI Key: ORTSKKSZPCWJQQ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic uses in various research fields. This compound belongs to the class of urea derivatives and has been shown to exhibit potent pharmacological properties.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of flexible urea derivatives were synthesized to assess their antiacetylcholinesterase activity, demonstrating the potential of these compounds in optimizing pharmacophoric interactions for enhanced inhibitory activities. The research highlights the compatibility of flexible spacers with high inhibitory activities against acetylcholinesterase, suggesting a promising approach for developing therapeutic agents (Vidaluc et al., 1995).

Metabolic Studies

Metabolic pathways of thiophene analogues of methamphetamine were elucidated, showing N-demethylation, hydroxylation, and subsequent conjugation as major metabolic transformations. This study provides insights into the metabolic fate of thiophene-containing urea derivatives, essential for understanding their pharmacokinetics and potential toxicological profiles (Welter et al., 2013).

Stereoselective Synthesis

Research on the stereoselective synthesis of active metabolites of potent kinase inhibitors illustrates the intricate synthetic strategies employed to achieve specific stereochemical configurations. These methodologies are crucial for the synthesis of bioactive urea derivatives with defined stereochemical properties, impacting their biological activity and selectivity (Chen et al., 2010).

Structural Analysis and Biological Activity

The crystal structure of unsymmetrically substituted urea derivatives revealed details about their molecular arrangements and interactions. Such structural insights are valuable for designing urea derivatives with enhanced biological activities by informing the optimization of molecular interactions (Rao et al., 2010).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been investigated for their cytokinin-like activity, demonstrating their role as positive regulators of cell division and differentiation in plant biology. This application underscores the versatility of urea derivatives in agriculture, particularly in enhancing adventitious root formation and plant morphogenesis (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(16,9-4-5-9)8-14-11(15)13-7-10-3-2-6-17-10/h2-3,6,9,16H,4-5,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSKKSZPCWJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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